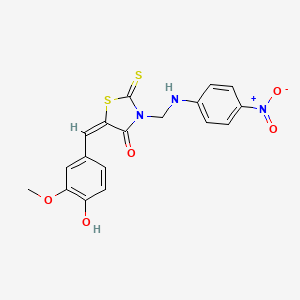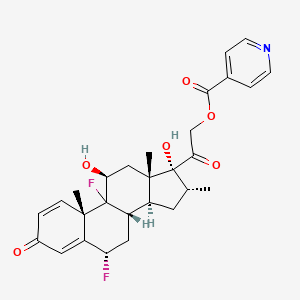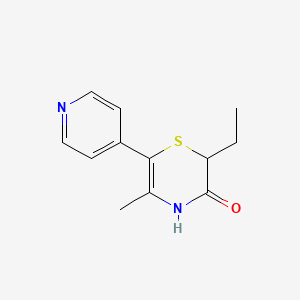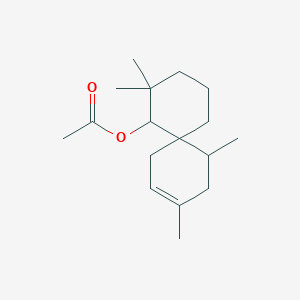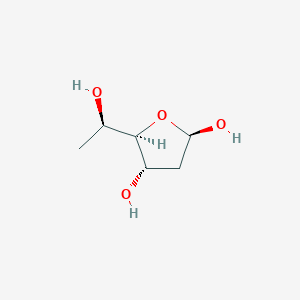
beta-D-Digitoxofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Digitoxofuranose: is a monosaccharide that belongs to the class of organic compounds known as furanoses. It is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar. This compound is a crucial component in the structure of cardiac glycosides, which are compounds used in the treatment of heart conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Digitoxofuranose typically involves the selective reduction of digitoxose derivatives. One common method includes the use of acetic anhydride and potassium acetate as catalysts. The reaction is carried out at elevated temperatures, usually between 75 to 85°C, for 24 to 48 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic strategies. Enzymes such as glycosidases are employed to catalyze the transformation of precursor molecules into the desired sugar. This method is advantageous due to its high specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Digitoxofuranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted furanoses.
Applications De Recherche Scientifique
Beta-D-Digitoxofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Integral in the formulation of cardiac glycosides, which are used to treat heart failure and arrhythmias.
Industry: Employed in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of beta-D-Digitoxofuranose primarily involves its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase pump in cardiac cells, leading to an increase in intracellular calcium levels. This increase enhances cardiac contractility and helps in the treatment of heart conditions .
Comparaison Avec Des Composés Similaires
- Beta-D-Glucopyranose
- Beta-D-Fructofuranose
- Beta-D-Ribopyranose
Comparison: Beta-D-Digitoxofuranose is unique due to its role in cardiac glycosides. Unlike beta-D-Glucopyranose and beta-D-Fructofuranose, which are primarily involved in energy metabolism, this compound is crucial for its therapeutic effects on the heart. Additionally, its structure as a deoxy sugar sets it apart from other similar compounds .
Propriétés
Numéro CAS |
97331-75-4 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2R,4S,5R)-5-[(1R)-1-hydroxyethyl]oxolane-2,4-diol |
InChI |
InChI=1S/C6H12O4/c1-3(7)6-4(8)2-5(9)10-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
Clé InChI |
PIPAQLDLZHBXTP-JGWLITMVSA-N |
SMILES isomérique |
C[C@H]([C@@H]1[C@H](C[C@@H](O1)O)O)O |
SMILES canonique |
CC(C1C(CC(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)

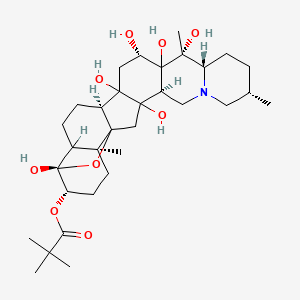

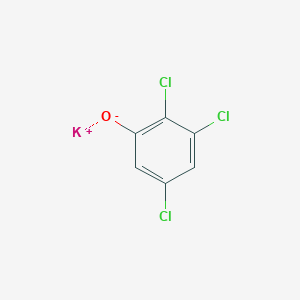
![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
